6-(3,4-Difluorophenyl)sulfanylhexan-1-ol
Descripción
6-(3,4-Difluorophenyl)sulfanylhexan-1-ol is a fluorinated thioether alcohol characterized by a hexan-1-ol backbone substituted with a 3,4-difluorophenylsulfanyl group at the sixth carbon. The compound combines the lipophilic 3,4-difluorophenyl moiety with the polar hydroxyl group, making it a versatile intermediate in medicinal chemistry and material science.
Propiedades
IUPAC Name |
6-(3,4-difluorophenyl)sulfanylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDWQXVIHNIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCCCCCO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
3-Sulfanylhexan-1-ol (3SH)
Structural Differences :
- 3SH features a sulfanyl group at the third carbon of the hexanol chain, whereas 6-(3,4-difluorophenyl)sulfanylhexan-1-ol has the sulfanyl group at the sixth carbon with a fluorinated aromatic substituent .
- The absence of fluorine in 3SH reduces its lipophilicity and metabolic stability compared to the target compound.
Functional Implications :
- 3SH is a key odorant in wines, contributing tropical fruit aromas, but its non-fluorinated structure limits its use in drug design due to rapid oxidation .
- The fluorinated aromatic ring in 6-(3,4-difluorophenyl)sulfanylhexan-1-ol likely enhances its resistance to enzymatic degradation, making it more suitable for pharmaceutical applications .
Difluorophenyl-Containing Pyrimidine Derivatives
Examples :
Key Differences :
MCHR1 Antagonists with Difluorophenyl Groups
Example :
Comparison :
- The sulfanyl group in 6-(3,4-difluorophenyl)sulfanylhexan-1-ol may confer distinct electronic effects compared to the ether or ester linkages in FE@SNAP, altering binding affinity to receptors.
Triazole-Based Difluorophenyl Compounds
Example :
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () incorporates a triazole ring and sulfonyl group .
Contrast :
- The triazole ring enhances π-π stacking interactions in biological systems, a feature absent in the target compound.
- The sulfanyl group in 6-(3,4-difluorophenyl)sulfanylhexan-1-ol is less electron-withdrawing than the sulfonyl group in triazole derivatives, which may reduce acidity and reactivity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
